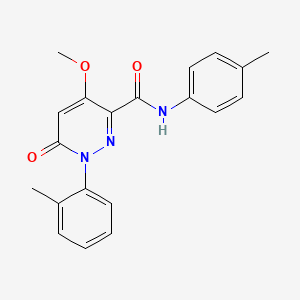
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s known.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Structure Analysis : Compounds related to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide are synthesized and their structures are studied via X-ray diffraction analysis. These compounds exhibit antimicrobial and antifungal activity, highlighting their potential in medical research for developing new antibacterial agents (Gulea et al., 2019).
Cytotoxicity Studies : The cytotoxic activity of similar compounds against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, is investigated. This demonstrates the compound's potential use in cancer research and therapy development (Hassan et al., 2014).
Inhibitory Activity Research : Novel derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide show inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. This suggests a potential role in developing anticancer therapies (Liu et al., 2020).
Pharmaceutical and Therapeutic Potential
Heterocyclic Compound Synthesis : The synthesis of novel amino acid derivatives from 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide-related compounds and their anti-microbial activities provide insights into pharmaceutical applications (El-Sakka et al., 2014).
Biological Activities of Derivatives : Certain derivatives demonstrate antibacterial and antifungal activities, suggesting potential uses in the development of new antibiotics (Vasu et al., 2005).
Analysis of Crystal Structure and Biological Activity : The crystal structure of related compounds is determined, and their biological activities, such as analgesic and anti-inflammatory properties, are evaluated. This indicates potential applications in developing new pain relief and anti-inflammatory drugs (Ukrainets et al., 2019).
Synthesis of Pyridazinone Derivatives : The synthesis of pyridazinone derivatives related to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide provides insights into the development of new medicinal compounds (Soliman & El-Sakka, 2011).
Synthesis of Novel Derivatives for Biological Activities : New derivatives of the compound are synthesized and their biological activities, such as anti-inflammatory and analgesic properties, are assessed. This research aids in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities : Studies on the antimicrobial and antitubercular activities of derivatives highlight the compound's potential in treating infectious diseases (Hirpara et al., 2003).
Synthesis of Heterocyclic Compounds and Biological Evaluation : The synthesis of new heterocyclic compounds from derivatives and their evaluation for biological activities provides further insights into the medicinal applications of these compounds (Soliman et al., 2022).
Safety And Hazards
This involves detailing the safety measures to be taken while handling the compound and the possible hazards it may pose to health and the environment.
Zukünftige Richtungen
This involves potential areas of research involving the compound, like its possible applications or reactions.
Eigenschaften
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-10-15(11-9-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-7-5-4-6-14(16)2/h4-12H,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJOACMUGYKDDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408694.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)

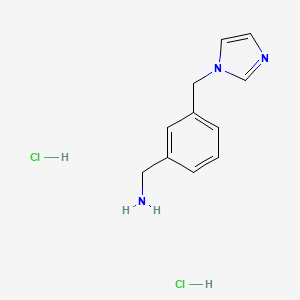
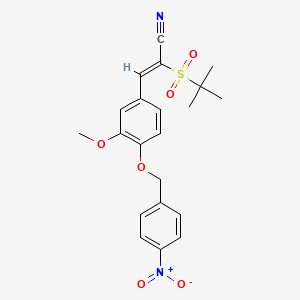
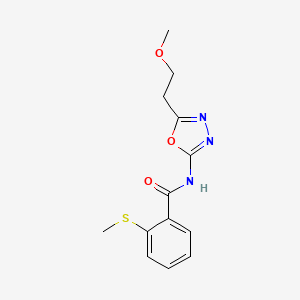
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)
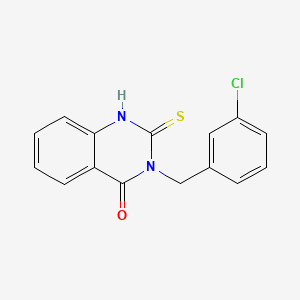
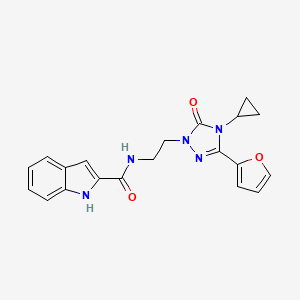
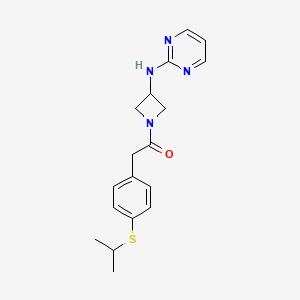
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)